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Compound of Interest |

4-Chloro-2-cyclopropylpyrimidin-5-
Compound Name:
amine
CAS No.: 1255099-31-0
Cat. No.: B3032215

Executive Summary

4-Chloro-2-cyclopropylpyrimidin-5-amine represents a "Goldilocks" intermediate in drug
discovery. It balances the high reactivity of the C4-chlorine (essential for SNAr library
generation) with the unique steric and electronic properties of the C2-cyclopropyl group. Unlike
its 2-isopropyl or 2-methyl analogs, the 2-cyclopropyl moiety offers a rigid, lipophilic fit that
often enhances metabolic stability without incurring the steric penalties of larger alkyl groups.

Primary Applications:

» Kinase Inhibition: Scaffold for ATP-competitive inhibitors (targeting the hinge region).
 Antivirals: Precursor for adenovirus inhibitors.

o P2X3 Antagonists: Core structure for treating chronic cough and pain.

Chemical Profile & Electronic Characterization

The reactivity of this scaffold is defined by the interplay between the electron-rich 5-amino
group and the electron-deficient pyrimidine ring.
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Expert Insight: The "Reactivity Paradox"

While the 5-amino group deactivates the C4 position compared to a 5-nitro precursor, it is often
necessary to perform SNAr reactions at the amine stage to avoid chemoselectivity issues

during subsequent reduction steps.

» Recommendation: If the incoming nucleophile is weak (e.g., anilines), consider performing
the SNAr on the 5-nitro precursor first.

o Recommendation: If the incoming nucleophile is strong (e.g., aliphatic amines, thiols), the 5-
amino scaffold is preferred to prevent over-substitution.

Comparative Analysis: Analogs & Performance

This section objectively compares the 2-cyclopropyl variant against common alternatives using
experimental data trends derived from SAR studies (e.g., BCL6 and P2X3 inhibitor
optimization).
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B. Reactivity Comparison (SNAr Rates at C4)

e 4-F-Analog: Reacts ~10-100x faster than 4-Cl. Use only for extremely hindered
nucleophiles.

e 4-Cl-Analog (Standard): Ideal balance of stability and reactivity. Stable to aqueous workups
but reactive with amines at 60-80°C.

e 5-NOz2 vs. 5-NH2: The 5-nitro analog reacts at Room Temperature (RT); the 5-amino analog
typically requires heating (reflux in EtOH/DIPEA).

Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-
cyclopropylpyrimidin-5-amine
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Rationale: Direct chlorination of the 5-amino-4-hydroxy precursor is risky due to amine
oxidation. The standard industrial route proceeds via the Nitro-Reduction pathway, using Iron
(Fe) to prevent dechlorination.

Step 1: Nitration

Start: 2-Cyclopropyl-4-hydroxypyrimidine (1.0 eq).

Reagent: Fuming HNOs (1.5 eq) in conc. H2SOa.[1]

Condition: 0°C to RT, 2 hrs.

Yield: ~85% of 2-Cyclopropyl-4-hydroxy-5-nitropyrimidine.

Step 2: Chlorination

Reagent: POCIs (5.0 eq) + N,N-Dimethylaniline (1.0 eq, Catalyst).

Condition: Reflux (105°C), 3-4 hrs. Monitor by TLC (disappearance of polar starting
material).

Workup: Quench carefully into ice water. Extract with DCM.[1]

Product: 4-Chloro-2-cyclopropyl-5-nitropyrimidine.

Step 3: Selective Reduction (The Critical Step) Avoid Pd/C + Hz, as this often cleaves the C4-
Cl bond.

e Solvent: Acetic Acid / Ethanol (1:1).

o Reagent: Iron Powder (Fe, 5.0 eq).

» Condition: 60°C, vigorous stirring for 2 hrs.

o Workup: Filter through Celite while hot. Neutralize filtrate with NaHCOs. Extract with EtOAc.

» Validation: LC-MS should show M+H (approx 184.0) with characteristic Chlorine isotope
pattern (3:1 ratio of M:M+2).
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Protocol B: General SNAr Derivatization

Use this protocol to attach pharmacophores to the C4 position.

Dissolve: 4-Chloro-2-cyclopropylpyrimidin-5-amine (1.0 mmol) in n-Butanol or DMA
(Dimethylacetamide).

o Base: Add DIPEA (2.0 mmol). If nucleophile is an HCI salt, use 3.0 mmol.
e Nucleophile: Add Aniline/Amine (1.1 mmol).
e Heat:

o Aliphatic Amines: 80°C for 4 hours.

o Anilines: 120°C (sealed tube) or Microwave (140°C, 30 min).

o Catalysis (Optional): For unreactive anilines, add 10 mol% p-TsOH (p-Toluenesulfonic acid)
to protonate the ring nitrogen and activate C4.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway and the decision logic for selecting the
Cyclopropyl analog over others.
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Caption: Synthetic route ensuring retention of the C4-Chlorine atom (Top) and SAR decision
tree for selecting the cyclopropyl moiety based on pocket topology (Bottom).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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